6-(Trifluoromethyl)uracil
Overview
Description
6-(Trifluoromethyl)uracil is a heterocyclic compound with the molecular formula C5H3F3N2O2 and a molecular weight of 180.08 g/mol It is a derivative of uracil, where a trifluoromethyl group is substituted at the 6th position of the uracil ring
Mechanism of Action
Target of Action
As a uracil derivative, it is plausible that it may interact with enzymes involved in nucleotide metabolism or dna replication .
Mode of Action
Given its structural similarity to uracil, it could potentially incorporate into RNA or DNA during synthesis, leading to disruption of normal cellular processes .
Biochemical Pathways
Based on its structural similarity to uracil, it may interfere with pyrimidine metabolism and nucleic acid synthesis .
Pharmacokinetics
These factors significantly influence the bioavailability of the compound, determining its therapeutic potential .
Result of Action
It is speculated that the compound could cause mispairing during DNA replication, leading to mutations and potentially cell death .
Biochemical Analysis
Biochemical Properties
It is known that uracil, a component of this compound, plays a crucial role in the synthesis and degradation of pyrimidine nucleotides, which are the building blocks of DNA and RNA .
Cellular Effects
It is known that uracil and its derivatives can have significant impacts on various types of cells and cellular processes .
Molecular Mechanism
Uracil, a component of this compound, is known to interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Metabolic Pathways
Uracil, a component of this compound, is known to be involved in pyrimidine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of uracil with trifluoroiodomethane in the presence of a base under irradiation of visible light . This method is efficient and suitable for large-scale production.
Industrial Production Methods: For industrial production, the process involves chlorination, photochlorination, fluoride hydrolysis, and recrystallization . These steps ensure high purity and yield, making the process cost-effective and scalable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the uracil ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized uracil derivatives, while substitution can introduce different functional groups into the uracil ring .
Scientific Research Applications
6-(Trifluoromethyl)uracil has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of materials with specific properties, such as fluorinated polymers
Comparison with Similar Compounds
5-(Trifluoromethyl)uracil: Another derivative of uracil with a trifluoromethyl group at the 5th position.
2,4-Dihydroxy-6-trifluoromethylpyrimidine: A similar compound with hydroxyl groups at the 2nd and 4th positions
Uniqueness: 6-(Trifluoromethyl)uracil is unique due to the position of the trifluoromethyl group, which significantly influences its chemical properties and reactivity. This positional difference can lead to distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROWWTVZNHKLLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283709 | |
Record name | 6-(Trifluoromethyl)uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672-45-7 | |
Record name | 6-(Trifluoromethyl)uracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(Trifluoromethyl)uracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33033 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(Trifluoromethyl)uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Trifluoromethyl)uracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-(trifluoromethyl)uracil a potent inhibitor of thymidine phosphorylase?
A1: Research suggests that the high binding affinity of this compound to thymidine phosphorylase is primarily due to two factors: increased acidity and hydrophobic interactions.
Q2: Can you describe a novel synthetic route for generating this compound derivatives?
A2: Yes, a novel one-step synthesis utilizes ethyl 3-amino-4,4,4-trifluorocrotonate (3) as a starting material. [] Reacting this compound with various alkyl or aryl isocyanates directly yields a variety of 3-substituted-6-(trifluoromethyl)uracil derivatives. This method provides a straightforward and efficient way to synthesize a diverse range of this compound analogs for further investigation.
Q3: How does the structure of this compound derivatives impact their binding affinity to thymidine phosphorylase?
A3: Structure-activity relationship (SAR) studies have provided valuable insights into the impact of structural modifications on binding affinity: []
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